(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid
Overview
Description
(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid is a chiral compound often used in organic synthesis and pharmaceutical research. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, providing stability during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Protection of the Amine Group: The amine group of the piperidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Hydroxylation: Introduction of the hydroxyl group at the 4-position can be achieved through various methods, including asymmetric hydroxylation using catalysts like osmium tetroxide (OsO4) or through dihydroxylation reactions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide (CO2) under high pressure or through the use of carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: TFA, hydrochloric acid (HCl)
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Free amines, various substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting neurological and cardiovascular systems due to the piperidine ring’s relevance in these areas.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism by which (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid exerts its effects depends on its specific application. In drug development, it may act as a precursor that, once metabolized, interacts with specific molecular targets such as enzymes or receptors. The Boc group provides stability, allowing the compound to reach its target site before being deprotected to exert its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a five-membered pyrrolidine ring instead of a six-membered piperidine ring.
(2S,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid: Stereoisomer with different spatial arrangement of atoms.
(2R,4S)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid: Another stereoisomer with different spatial arrangement.
Uniqueness
The unique combination of the Boc-protected amine, hydroxyl group, and carboxylic acid in a chiral piperidine ring makes (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid particularly valuable in asymmetric synthesis and drug development. Its specific stereochemistry can influence the biological activity and interaction with molecular targets, making it a crucial compound in various research and industrial applications.
Properties
IUPAC Name |
(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAZZUFIDGXTDA-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.